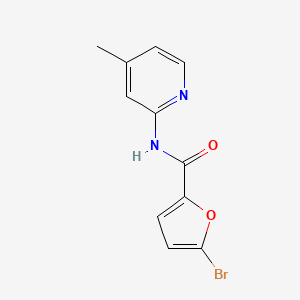![molecular formula C16H16N4S B5705629 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole, also known as MMBMT, is a tetrazole derivative that has gained attention in recent years due to its potential use in scientific research. MMBMT is a complex organic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. Furthermore, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have antitumor properties, which can inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be difficult to purify, which can affect the accuracy of experimental results.
Orientations Futures
For the study of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative diseases and cancer, and optimization of its synthesis and purification methods.
Méthodes De Synthèse
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be synthesized through various methods, including the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent reduction with hydrogen gas. Another method involves the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent cyclization with copper(I) bromide. These methods have been optimized to produce high yields of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole.
Applications De Recherche Scientifique
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been used in various scientific research studies due to its potential as a bioactive compound. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have potential as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-3-5-13(6-4-12)11-20-18-16(17-19-20)14-7-9-15(21-2)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWRKDLECIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)
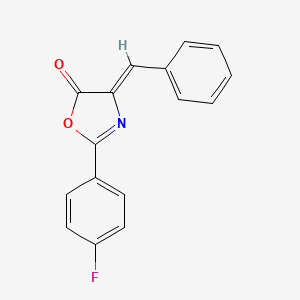
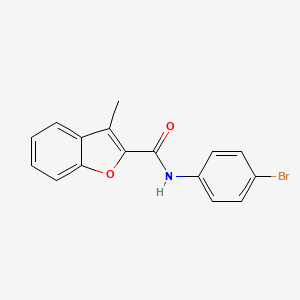
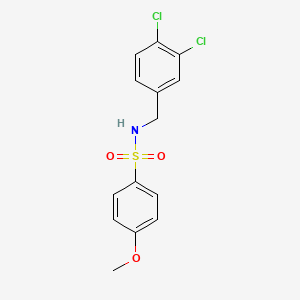
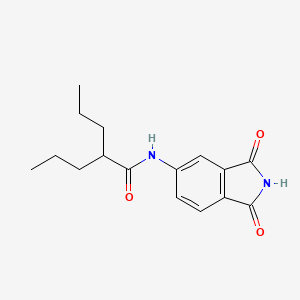
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
